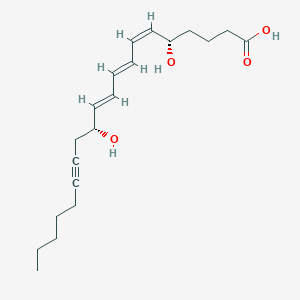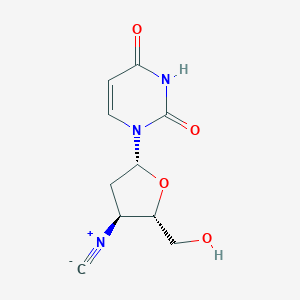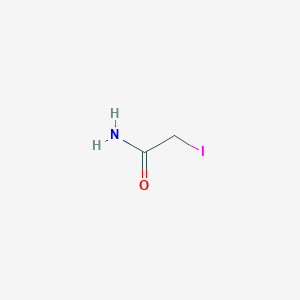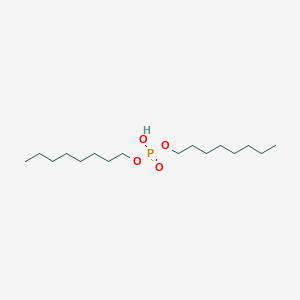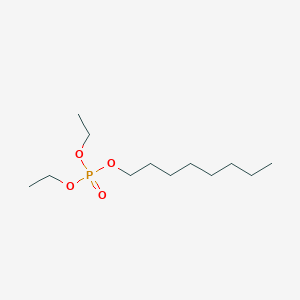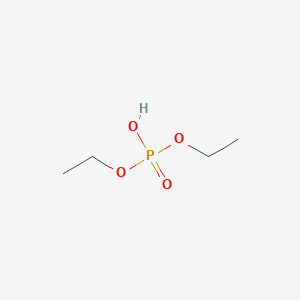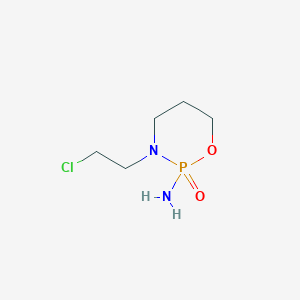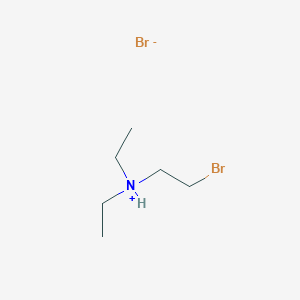
2-溴乙基二乙基铵溴化物
描述
Synthesis Analysis
The synthesis of related quaternary ammonium compounds involves the reaction of alkylating agents with tertiary amines. For example, the synthesis of dimethylallylamine bromide quaternary ammonium salts is achieved by reacting dimethylallylamine with bromoalkane under optimized conditions, including temperature, reactant ratios, and solvents, to yield the target product with high efficiency (Yang, 2011).
Molecular Structure Analysis
Quaternary ammonium compounds exhibit diverse molecular and crystal structures. For instance, the molecular and crystal structure of ditetradecyldimethylammonium bromide monohydrate, a lipid-model amphiphile, has been determined by X-ray diffraction, showcasing bilayer-forming capability and hydrogen-bonding networks in the hydrophilic layer (Okuyama et al., 1988).
Chemical Reactions and Properties
Quaternary ammonium bromide compounds are versatile in chemical reactions. For example, benzyltrimethylammonium tribromide serves as an electrophilic bromine source for the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, demonstrating the reactivity and utility of quaternary ammonium bromides in organic synthesis (Jordan et al., 2003).
Physical Properties Analysis
Quaternary ammonium bromides exhibit unique physicochemical properties, such as surface tension reduction and micelle formation in aqueous solutions. These properties are significantly influenced by the hydrocarbon chain length of the quaternary ammonium moiety (Xian-pin, 2015).
科学研究应用
1. Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results or Outcomes: Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
2. Microbial Reduction of Bromate
- Application Summary: This review provides an overview of the mechanism of bromate formation, microbial communities, and bioreactors that are responsible for bromate reduction .
- Methods of Application: Bromate can be formed through two pathways of bromide oxidation by ozone or by OH, and it can be removed by biological approaches .
- Results or Outcomes: Members belonging to phyla of Spirochaetes, Proteobacteria, Firmicutes, Actinobacteria, Clostridium, Deinococcus - Thermus, and Bacteroidetes have been identified as capable of reducing bromate to bromide .
3. Metal-Mediated Reactions of Bromoform
- Application Summary: This research focuses on the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds. This process leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
- Results or Outcomes: The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects .
4. 2-Bromo-N,N-diethylethylamine Hydrobromide
- Application Summary: 2-Bromo-N,N-diethylethylamine hydrobromide is a chemical compound used in chemical synthesis .
- Methods of Application: The specific methods of application can vary depending on the synthesis process .
- Results or Outcomes: The outcomes can also vary based on the specific synthesis process .
5. Continuous Photochemical Benzylic Bromination
- Application Summary: This research focuses on the continuous photochemical benzylic bromination using a NaBrO3/HBr bromine generator in continuous flow mode .
- Methods of Application: The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results or Outcomes: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .
6. Synthesis of 2-Bromo-N,N-diethylethylamine Hydrobromide
- Application Summary: 2-Bromo-N,N-diethylethylamine hydrobromide is a chemical compound used in chemical synthesis .
- Methods of Application: The specific methods of application can vary depending on the synthesis process .
- Results or Outcomes: The outcomes can also vary based on the specific synthesis process .
安全和危害
This compound is toxic if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
属性
IUPAC Name |
2-bromo-N,N-diethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHCDKXKXBKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147810 | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyldiethylammonium bromide | |
CAS RN |
1069-72-3 | |
| Record name | 2-Bromo-N,N-diethylethylamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyldiethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyldiethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




